(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
Compounds like this one, which contain cyano, methoxy, nitrophenyl, and fluorophenyl groups, are often used in organic synthesis and medicinal chemistry due to their diverse reactivity and biological activity .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, and amide bond formation . The specific synthesis route would depend on the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by the electron-withdrawing and electron-donating properties of the functional groups present . For example, the cyano group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this, such as its melting point, boiling point, solubility, and stability, can be predicted based on its structure and the properties of similar compounds .Scientific Research Applications
Photoluminescence Properties
One study focused on the synthesis and photoluminescence properties of π-extended fluorene derivatives, including compounds similar to the one . These compounds, except for those containing nitro groups, exhibited extremely high fluorescence quantum yields. The study highlighted the unique on–off behavior of emission by solvents, indicating potential applications in fluorescent solvatochromic dyes with high quantum yields (Kotaka, Konishi, & Mizuno, 2010).
Synthesis of Entacapone
Another significant study reported a new synthesis method for Entacapone, a known COMT inhibitor, using a precursor similar to the compound in focus. The research provided insights into the scope of demethylation and the crystal structure of the Z-isomer of Entacapone, establishing NMR methods for deriving E and Z geometry. This synthesis approach has implications for developing pharmaceuticals, including potential in vitro activity against diseases like tuberculosis and dengue (Harisha et al., 2015).
Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, similar in structure to the subject compound, has shown that their distinct stacking modes significantly affect optical properties. These findings suggest applications in the development of materials with tunable emission properties, which could be useful in sensors or optoelectronic devices (Song et al., 2015).
Corrosion Inhibition
Another area of application is in corrosion inhibition, where analogs of acrylamide derivatives, including those similar to the compound of interest, have demonstrated effectiveness in protecting metals in corrosive environments. This research could lead to the development of new materials for protecting industrial infrastructure (Abu-Rayyan et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O5/c24-20-4-2-1-3-16(20)14-32-19-8-5-15(6-9-19)11-17(13-25)23(29)26-21-10-7-18(27(30)31)12-22(21)28/h1-12,28H,14H2,(H,26,29)/b17-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZNQBSGSLFHGW-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
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